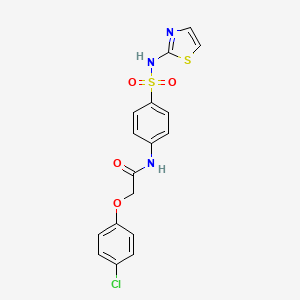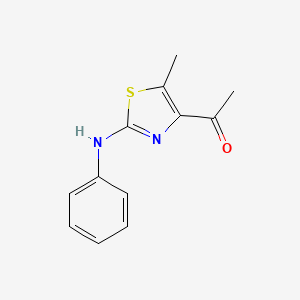
Acetamide, 2-(4-chlorophenoxy)-N-(4-((2-thiazolylamino)sulfonyl)phenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, 2-(4-chlorophenoxy)-N-(4-((2-thiazolylamino)sulfonyl)phenyl)- is a complex organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chlorophenoxy group, a thiazolylamino group, and a sulfonylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-(4-chlorophenoxy)-N-(4-((2-thiazolylamino)sulfonyl)phenyl)- typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-chlorophenol, 2-aminothiazole, and sulfonyl chloride derivatives. These intermediates are then subjected to coupling reactions, amide bond formation, and other specific reaction conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors, automated synthesis, and advanced purification methods like chromatography and crystallization may be employed.
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2-(4-chlorophenoxy)-N-(4-((2-thiazolylamino)sulfonyl)phenyl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of Acetamide, 2-(4-chlorophenoxy)-N-(4-((2-thiazolylamino)sulfonyl)phenyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to modulation of biological processes. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Acetamide, 2-(4-chlorophenoxy)-N-(4-aminophenyl)-: Lacks the thiazolylamino and sulfonyl groups.
Acetamide, 2-(4-bromophenoxy)-N-(4-((2-thiazolylamino)sulfonyl)phenyl)-: Contains a bromophenoxy group instead of a chlorophenoxy group.
Acetamide, 2-(4-chlorophenoxy)-N-(4-((2-imidazolylamino)sulfonyl)phenyl)-: Contains an imidazolylamino group instead of a thiazolylamino group.
Uniqueness
The uniqueness of Acetamide, 2-(4-chlorophenoxy)-N-(4-((2-thiazolylamino)sulfonyl)phenyl)- lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
58590-35-5 |
|---|---|
Molecular Formula |
C17H14ClN3O4S2 |
Molecular Weight |
423.9 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide |
InChI |
InChI=1S/C17H14ClN3O4S2/c18-12-1-5-14(6-2-12)25-11-16(22)20-13-3-7-15(8-4-13)27(23,24)21-17-19-9-10-26-17/h1-10H,11H2,(H,19,21)(H,20,22) |
InChI Key |
QEMRCLGXBPTDTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)COC2=CC=C(C=C2)Cl)S(=O)(=O)NC3=NC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-(4-bromophenyl)-1,3-thiazol-2-amine](/img/structure/B11995286.png)
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B11995290.png)
![(5Z)-5-{[3-(5-isopropyl-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-pentyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11995294.png)




![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanohydrazide](/img/structure/B11995323.png)

![5-[(3-Methoxy-phenyl)-hydrazono]-pyrimidine-2,4,6-trione](/img/structure/B11995333.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11995342.png)
![6-Amino-3-ethyl-4-(thiophen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11995350.png)
